molecular formula C14H22ClN3O2 B1676508 Metoclopramide CAS No. 364-62-5

Metoclopramide

Cat. No.: B1676508
CAS No.: 364-62-5
M. Wt: 299.79 g/mol
InChI Key: TTWJBBZEZQICBI-UHFFFAOYSA-N
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Description

Metoclopramide is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with delayed stomach emptying. It is also used to manage gastroesophageal reflux disease and migraine headaches .

Mechanism of Action

Target of Action

Metoclopramide primarily targets dopamine D2 receptors and serotonin 5-HT3 and 5-HT4 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .

Mode of Action

This compound acts as an antagonist at dopamine D2 receptors and serotonin 5-HT3 receptors, and as an agonist at serotonin 5-HT4 receptors . By inhibiting dopamine D2 receptors, it interferes with the central mechanisms that create the sensation of nausea and also stimulates lower oesophageal sphincter contraction and gastric motility . Its action on serotonin receptors further enhances its antiemetic and prokinetic effects .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the dopaminergic and serotonergic systems . By blocking dopamine D2 receptors, this compound interferes with dopaminergic neurotransmission in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain, which is involved in the sensation of nausea and vomiting . Its action on serotonin receptors further modulates these effects .

Pharmacokinetics

This compound is rapidly and well absorbed from the gastrointestinal tract, with an oral bioavailability of 80 ± 15% . It undergoes first-pass metabolism in the liver, primarily through the cytochrome P450 CYP2D6 pathway . The major metabolites of this compound are produced via N-hydroxylation and N-deethylation . The elimination half-life of this compound is dose-dependent, ranging from 5 to 6 hours . Approximately 70-85% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in its antiemetic and prokinetic properties. It relieves symptoms such as nausea, vomiting, heartburn, a feeling of fullness after meals, and loss of appetite . It is also used to stimulate gastric emptying in patients with delayed stomach emptying .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain medical conditions, such as diabetic gastroparesis and gastroesophageal reflux disease (GERD), can affect the drug’s action . Additionally, the drug’s metabolism can be affected by genetic polymorphisms in the CYP2D6 enzyme , potentially influencing its efficacy and side effect profile.

Biochemical Analysis

Biochemical Properties

Metoclopramide interacts with various enzymes and proteins, primarily through its antagonistic effects on dopamine D2 and serotonin 5-HT3 receptors . It also exhibits agonistic effects on serotonin 5-HT4 receptors and antagonizes muscarinic receptor inhibition . These interactions play a crucial role in its function in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors, agonism of serotonin 5-HT4 receptors, and antagonism of muscarinic receptor inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brain . This leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors, agonism of serotonin 5-HT4 receptors, and antagonism of muscarinic receptor inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The risk of acute neurological effects is higher in children than in adults . The review has confirmed a well‐established safety profile for this compound, including the risks of neurological adverse effects (e.g. acute extrapyramidal symptoms and irreversible tardive dyskinesia) .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. The dosage must be adapted in animals with renal or hepatic insufficiency due to an increase in the risk of side effects . The dosage should be carefully observed, especially in cats and small breed dogs .

Metabolic Pathways

This compound undergoes first-pass metabolism and its metabolism varies according to the individual . This drug is metabolized by cytochrome P450 enzymes in the liver . CYP2D6 and CYP3A4 both contribute to its metabolism, with CYP2D6 being more heavily involved .

Transport and Distribution

The volume of distribution of this compound is approximately 3.5 L/kg . This implies a high level of tissue distribution. This compound crosses the placental barrier and can cause extrapyramidal symptoms in the fetus .

Subcellular Localization

Given its mechanism of action, it is likely to be found in areas where dopamine D2 and serotonin 5-HT3 receptors are present, such as the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metoclopramide can be synthesized through various methods. One common method involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethyl-2-chloroethylamine in the presence of a base to form the intermediate compound, which is then converted to this compound through further reactions .

Industrial Production Methods

Industrial production of this compound typically involves the preparation of this compound hydrochloride. The process includes dissolving this compound in tartaric acid solution, followed by the addition of sodium pyrosulfite and sodium acetate solution to adjust the pH. The solution is then filtered and subjected to various purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Metoclopramide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the aromatic ring or other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Metoclopramide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to metoclopramide include:

Uniqueness of this compound

This compound is unique in its combination of dopamine D2 receptor antagonism and 5-HT3 receptor antagonism/5-HT4 receptor agonism, which provides a broad spectrum of prokinetic and antiemetic effects. This makes it particularly effective in managing conditions like gastroparesis and severe nausea .

Properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJBBZEZQICBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2576-84-3 (di-hydrochloride), 54143-57-6 (mono-hydrochloride, mono-hydrate), 7232-21-5 (mono-hydrochloride)
Record name Metoclopramide [INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID6045169
Record name Metoclopramide
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Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metoclopramide
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Solubility

Crystal; decomposes at 145 °C. Solubility at 25 °C (g/100 mL): water 48; ethanol (95%) 9; absolute ethanol 6; benzene 0.10; chloroform 0.10. Stable in acidic solutions. Unstable in strongly alkaline solutions. /Metoclopramide Dihydrochloride monohydrate/, Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60, In water, 0.02 g/100 mL at 25 °C, 3.10e-01 g/L
Record name Metoclopramide
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Record name Metoclopramide
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Metoclopramide causes antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain. Administration of this drug leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors, agonism of serotonin 5-HT4 receptors, and antagonism of muscarinic receptor inhibition. This action enhances the release of acetylcholine, causing increased lower esophageal sphincter (LES) and gastric tone, accelerating gastric emptying and transit through the gut. Metoclopramide antagonizes the dopamine D2 receptors. Dopamine exerts relaxant effect on the gastrointestinal tract through binding to muscular D2 receptors., Metoclopramide accelerates gastric emptying and intestinal transit from the duodenum to the ileocecal valve by increasing the amplitude and duration of esophageal contractions, the resting tone of the lower esophageal sphincter, and the amplitude and tone of gastric (especially antral) contractions and by relaxing the pyloric sphincter and the duodenal bulb, while increasing peristalsis of the duodenum and jejunum. Unlike nonspecific cholinergic-like stimulation of upper GI smooth muscle, the stimulant effects of metoclopramide on GI smooth muscle coordinate gastric, pyloric, and duodenal motor activity., The pharmacologic actions of metoclopramide on the upper GI tract are similar to those of cholinergic drugs (e.g., bethanechol); however, unlike cholinergic drugs, metoclopramide does not stimulate gastric, biliary, or pancreatic secretions and does not affect serum gastrin concentration. Although the exact mechanism of action of metoclopramide is unclear, the effects of metoclopramide on GI motility may be mediated via enhancement of cholinergic excitatory processes at the postganglionic neuromuscular junction; antagonism of nonadrenergic, noncholinergic inhibitory motor nerves (i.e., dopaminergic); and/or a direct effect on smooth muscle., The effects of metoclopramide on GI motility do not depend on intact vagal innervations but are reduced or abolished by anticholinergic drugs (e.g., atropine) and potentiated by cholinergic drugs (e.g., carbachol, methacholine). These findings suggest that metoclopramide's effects on GI motility may depend in part on intramural cholinergic neurons of smooth muscle that are intact after vagal denervation. Unlike cholinergic drugs, metoclopramide requires intrinsic neuronal storage sites of acetylcholine to exert its pharmacologic effects. Postsynaptic activity results from metoclopramide's ability to enhance release of acetylcholine from postganglionic cholinergic neurons in the GI tract and to sensitize muscarinic receptors of GI smooth muscle to the actions of acetylcholine., Metoclopramide is a potent dopamine-receptor antagonist, and some of the actions of metoclopramide on GI smooth muscle may be mediated via antagonism of dopaminergic neurotransmission, Specific dopamine receptors in the esophagus and stomach have been identified; however, it is not known if there is a dopaminergic control system for smooth muscle function in the upper GI tract. In the GI tract, dopamine is principally an inhibitory neurotransmitter. Dopamine decreases the intensity of esophageal contractions, relaxes the proximal stomach, and reduces gastric secretion. Although metoclopramide blocks these inhibitory effects of dopamine, the actual role of dopamine in the peripheral control of GI motility has not been fully elucidated. Since cholinergic mechanisms are responsible for most excitatory motor activity in the GI tract, it appears that metoclopramide's therapeutic effects are principally caused by the drug's cholinergic-like activity; however, antagonism of GI dopaminergic activity may augment metoclopramide's cholinergic-like activity., For more Mechanism of Action (Complete) data for Metoclopramide (10 total), please visit the HSDB record page.
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CAS No.

364-62-5
Record name Metoclopramide
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Melting Point

171-173, 146.5-148 °C, 147.25 °C
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Record name Metoclopramide
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Synthesis routes and methods

Procedure details

2-Methoxy-4-amino-5-chlorobenzoic acid (1.0 g) and 1-methanesulfoyloxy-1,2,3-benzotriazole (1.07 g) are suspended into chloroform (15 ml) and therto is added dropwise triethylamine (0.7 ml) with stirring under ice-cooling to give a clear solution. To the solution is added 2-(diethylamino)ethylamine (0.6 g) at room temperature and the mixture is allowed to stand for 18 hours. The solvent is then distilled off and thereto are added water and 1 N aqueous sodium hydroxide. The resulting crystals are separated by filtration, washed with water and then dried to give N-(2-diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide (0.9 g), melting point: 145°-146° C. The product is identified with an authentic sample by infrared spectrum.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methanesulfoyloxy-1,2,3-benzotriazole
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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